molecular formula C25H20ClN3O4S B10887599 2-chloro-5-(2,5-dimethyl-3-{(Z)-[1-(2-methylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-pyrrol-1-yl)benzoic acid

2-chloro-5-(2,5-dimethyl-3-{(Z)-[1-(2-methylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-pyrrol-1-yl)benzoic acid

Cat. No.: B10887599
M. Wt: 494.0 g/mol
InChI Key: APPZCNUWDLUGJZ-ODLFYWEKSA-N
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Description

2-CHLORO-5-(2,5-DIMETHYL-3-{[1-(2-METHYLPHENYL)-4,6-DIOXO-2-THIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDEN]METHYL}-1H-PYRROL-1-YL)BENZOIC ACID is a complex organic compound with a unique structure that includes a pyrrole ring, a benzoic acid moiety, and a pyrimidinylidene group

Preparation Methods

The synthesis of 2-CHLORO-5-(2,5-DIMETHYL-3-{[1-(2-METHYLPHENYL)-4,6-DIOXO-2-THIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDEN]METHYL}-1H-PYRROL-1-YL)BENZOIC ACID involves multiple steps. One common synthetic route includes the following steps:

    Formation of the pyrrole ring: This can be achieved through the reaction of an appropriate amine with a diketone under acidic conditions.

    Introduction of the pyrimidinylidene group: This step involves the reaction of the pyrrole intermediate with a suitable pyrimidine derivative.

    Chlorination: The final step involves the chlorination of the benzoic acid moiety using reagents such as thionyl chloride or phosphorus pentachloride.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

2-CHLORO-5-(2,5-DIMETHYL-3-{[1-(2-METHYLPHENYL)-4,6-DIOXO-2-THIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDEN]METHYL}-1H-PYRROL-1-YL)BENZOIC ACID undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorinated benzoic acid moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming substituted products.

Scientific Research Applications

2-CHLORO-5-(2,5-DIMETHYL-3-{[1-(2-METHYLPHENYL)-4,6-DIOXO-2-THIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDEN]METHYL}-1H-PYRROL-1-YL)BENZOIC ACID has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-CHLORO-5-(2,5-DIMETHYL-3-{[1-(2-METHYLPHENYL)-4,6-DIOXO-2-THIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDEN]METHYL}-1H-PYRROL-1-YL)BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

2-CHLORO-5-(2,5-DIMETHYL-3-{[1-(2-METHYLPHENYL)-4,6-DIOXO-2-THIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDEN]METHYL}-1H-PYRROL-1-YL)BENZOIC ACID can be compared with similar compounds such as:

    2-CHLORO-5,5-DIMETHYL-1,3,2-DIOXAPHOSPHORINANE-2-OXIDE: This compound has a similar chlorinated structure but differs in its functional groups and overall reactivity.

    1-(2-METHYLPHENYL)-4,6-DIOXO-2-THIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDEN: This compound shares the pyrimidinylidene group but lacks the benzoic acid moiety.

The uniqueness of 2-CHLORO-5-(2,5-DIMETHYL-3-{[1-(2-METHYLPHENYL)-4,6-DIOXO-2-THIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDEN]METHYL}-1H-PYRROL-1-YL)BENZOIC ACID lies in its combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C25H20ClN3O4S

Molecular Weight

494.0 g/mol

IUPAC Name

2-chloro-5-[2,5-dimethyl-3-[(Z)-[1-(2-methylphenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]pyrrol-1-yl]benzoic acid

InChI

InChI=1S/C25H20ClN3O4S/c1-13-6-4-5-7-21(13)29-23(31)19(22(30)27-25(29)34)11-16-10-14(2)28(15(16)3)17-8-9-20(26)18(12-17)24(32)33/h4-12H,1-3H3,(H,32,33)(H,27,30,34)/b19-11-

InChI Key

APPZCNUWDLUGJZ-ODLFYWEKSA-N

Isomeric SMILES

CC1=CC=CC=C1N2C(=O)/C(=C\C3=C(N(C(=C3)C)C4=CC(=C(C=C4)Cl)C(=O)O)C)/C(=O)NC2=S

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C(=CC3=C(N(C(=C3)C)C4=CC(=C(C=C4)Cl)C(=O)O)C)C(=O)NC2=S

Origin of Product

United States

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